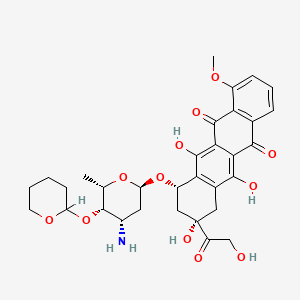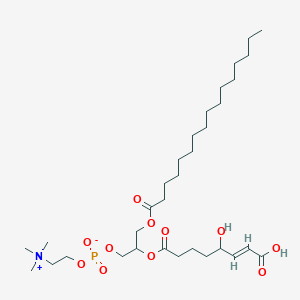
pirarubicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
pirarubicin can be synthesized through two related methods:
Reaction of Adriamycin with 2,3-Dihydropyran: This method involves the reaction of adriamycin with 2,3-dihydropyran using p-toluenesulfonic acid as a catalyst in dimethylformamide (DMF).
Industrial Production: The industrial production of therarubicin involves similar synthetic routes but on a larger scale, ensuring the compound’s purity and stability for pharmaceutical use.
Análisis De Reacciones Químicas
pirarubicin undergoes various chemical reactions, including:
- this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, which may alter its chemical structure and biological activity.
Substitution: Substitution reactions involving therarubicin can occur, where specific functional groups are replaced by others, potentially modifying its pharmacological properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts that facilitate these transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
pirarubicin has a wide range of scientific research applications:
Chemistry: In chemistry, therarubicin is studied for its unique chemical properties and reactions, contributing to the development of new synthetic methods and compounds.
Biology: In biological research, therarubicin is used to study its effects on cellular processes, including DNA replication and repair, cell cycle regulation, and apoptosis.
this compound is extensively used in medical research for its anticancer properties. It is investigated for its efficacy in treating various cancers and its potential side effects, such as bone marrow suppression .Mecanismo De Acción
pirarubicin exerts its effects by intercalating into DNA, thereby inhibiting the enzyme topoisomerase II. This inhibition prevents the religation portion of the ligation-religation reaction, leading to DNA strand breaks and ultimately cell death . The compound also induces the production of granulocyte colony-stimulating factor, granulocyte-macrophage colony-stimulating factor, and macrophage colony-stimulating factor by activating the MAPK/NF-κB signaling pathway in bone marrow cells .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C32H37NO12 |
|---|---|
Peso molecular |
627.6 g/mol |
Nombre IUPAC |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19-,21?,22-,31+,32-/m0/s1 |
Clave InChI |
KMSKQZKKOZQFFG-NCXNULAVSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |
SMILES isomérico |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |
Sinónimos |
4'-O-tetrahydropyranyladriamycin 4'-O-tetrahydropyranyldoxorubicin 4'-O-tetrapyranyldoxorubicin pirarubicin pirarubicin hydrochloride Théprubicine thepirubicin Theprubicin therarubicin THP-ADM THP-adriamycin THP-DOX THP-doxorubicin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(6R,7S)-6,7-dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1232810.png)

![3-[(5-chloro-2-pyridinyl)amino]-2-(2-pyridinyl)-3H-isoindol-1-one](/img/structure/B1232815.png)
![1-acetyl-N-[3-(N-ethyl-3-methylanilino)propyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B1232816.png)





![[(3E,9E)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B1232824.png)

![3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B1232827.png)

